molecular formula C16H23N3O3 B5303134 methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate

methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate

Cat. No. B5303134
M. Wt: 305.37 g/mol
InChI Key: RQOSINBYDBZFKX-UHFFFAOYSA-N
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Description

Methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate, also known as MEPA, is a synthetic compound that belongs to the class of piperidine derivatives. MEPA has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate is not fully understood, but studies suggest that it may act as a selective inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This inhibition may lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate can improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate has also been shown to have anti-cancer properties, potentially through the inhibition of certain enzymes involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate in lab experiments is its relatively low cost and ease of synthesis. However, methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate may have limited solubility in certain solvents, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the potential side effects and toxicity of methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate.

Future Directions

There are several potential future directions for research on methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate. One area of interest is the development of methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate and its potential applications in the treatment of neurological disorders and cancer. Finally, more research is needed to fully understand the potential side effects and toxicity of methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate, particularly with regards to long-term use.

Synthesis Methods

Methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with ethyl 4-piperidone-3-carboxylate in the presence of a coupling reagent like N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with methyl chloroformate to form methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate.

Scientific Research Applications

Methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate has been used in a variety of scientific research applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate has also been studied for its potential use as a pharmacological tool to study the role of piperidine derivatives in the central nervous system.

properties

IUPAC Name

methyl 2-[(1-ethylpiperidin-4-yl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-3-19-10-8-12(9-11-19)17-16(21)18-14-7-5-4-6-13(14)15(20)22-2/h4-7,12H,3,8-11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOSINBYDBZFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(1-ethylpiperidin-4-yl)carbamoyl]amino}benzoate

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